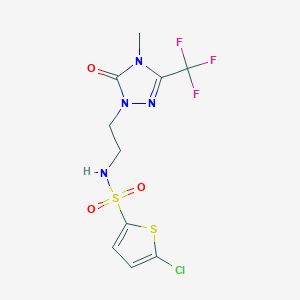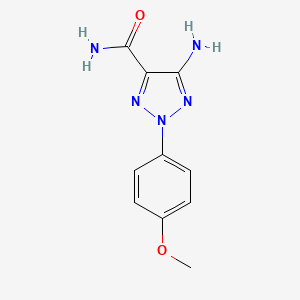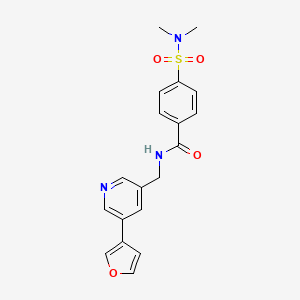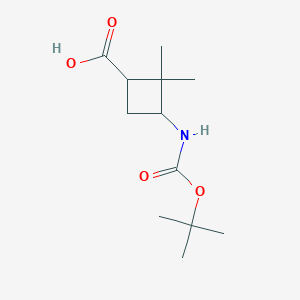![molecular formula C14H13BrN2O2S B2761046 Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide CAS No. 158918-48-0](/img/structure/B2761046.png)
Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzenesulfonic acid, 4-methyl-” is an organosulfur compound with the formula C7H8O3S . It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid .
Molecular Structure Analysis
The molecular structure of “Benzenesulfonic acid, 4-methyl-” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C .Physical And Chemical Properties Analysis
Benzenesulfonic acid, 4-methyl- has a molecular weight of 172.202 . It is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .Applications De Recherche Scientifique
Antimicrobial Activities
Recent studies have shown that derivatives of benzenesulfonic acid hydrazides exhibit notable antimicrobial activities. The antibacterial activity of sulfonamides and sulfonyl hydrazones was evaluated against various bacterial strains, indicating that the structural presence of an OH group on sulfonamides reduces antimicrobial activity. In contrast, sulfonyl hydrazones derived from benzenesulfonic acid demonstrated varied antimicrobial effectiveness, with some derivatives showing potent activity against Candida albicans (Aslan et al., 2012). Another study on benzenesulfonic acid hydrazide derivatives synthesized by microwave irradiation found significant inhibitory effects against carbonic anhydrase I and II, highlighting their potential as antimicrobial agents (Gul et al., 2016).
Chemical Synthesis and Catalysis
Benzenesulfonic acid derivatives have been utilized in chemical synthesis and as catalysts. A study on the synthesis of 4-carbonyl benzenesulfonic acid through the oxidation of Mn_2O_3 with 4-methylbenzenesulfonic acid as raw material identified optimal reaction conditions, showcasing the utility of these compounds in organic synthesis (Wang Zun-yao, 2004). Moreover, sulfonated Schiff base copper(II) complexes derived from benzenesulfonic acid have been reported as efficient and selective catalysts for alcohol oxidation, demonstrating their importance in catalytic applications (Hazra et al., 2015).
Polymer Chemistry
In polymer science, hydrazide compounds derived from benzoic and benzenesulfonic acids have been explored as nucleating agents for poly(L-lactic acid), enhancing the material's crystallization and thermal properties. This application underscores the role of benzenesulfonic acid derivatives in improving the processability and heat resistance of biodegradable polymers (Kawamoto et al., 2007).
Materials Science
Benzenesulfonic acid derivatives have also been applied in materials science, particularly in the development of adsorbents for the removal of hazardous chemicals from wastewater. Graphene modified with benzenesulfonic acid derivatives demonstrated high adsorption capacities for organic chemicals containing benzene rings, indicating their potential for environmental remediation (Wu et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUZXCODFXAQCM-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)
![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)



![N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide](/img/structure/B2760970.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)


![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)
![Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2760986.png)